3-(Bromomethyl)-1,1-difluorocyclohexane

Description

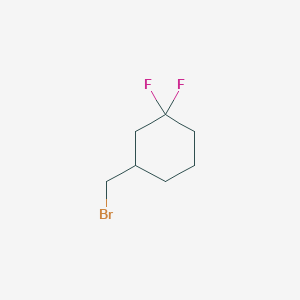

3-(Bromomethyl)-1,1-difluorocyclohexane is a halogenated cyclohexane derivative featuring a bromomethyl group (-CH2Br) at the 3-position and two fluorine atoms at the 1,1-positions of the cyclohexane ring. This compound is structurally characterized by its cyclohexane backbone, where the fluorine atoms introduce steric and electronic effects that influence conformational dynamics and reactivity. The bromomethyl group serves as a versatile leaving group, making the compound valuable in nucleophilic substitution reactions, particularly in pharmaceutical and material science applications .

The presence of fluorine atoms increases electronegativity and may enhance metabolic stability in drug candidates compared to non-fluorinated analogs .

Properties

IUPAC Name |

3-(bromomethyl)-1,1-difluorocyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrF2/c8-5-6-2-1-3-7(9,10)4-6/h6H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLJPMKDWRVCOEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)(F)F)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-1,1-difluorocyclohexane typically involves the bromination of 1,1-difluorocyclohexane. One common method includes the reaction of 1,1-difluorocyclohexane with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat to facilitate the formation of the bromomethyl group .

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-1,1-difluorocyclohexane can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and various amines.

Elimination Reactions: Strong bases such as potassium hydroxide (KOH) or sodium ethoxide (NaOEt) are typically used.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, ethers, or amines.

Elimination: Alkenes are the primary products.

Oxidation: Carboxylic acids or ketones can be formed.

Reduction: Alkanes or alcohols are typical products.

Scientific Research Applications

3-(Bromomethyl)-1,1-difluorocyclohexane has several applications in scientific research:

Synthetic Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

Materials Science: The compound can be used in the development of new materials with specific properties, such as fluorinated polymers.

Biological Studies: It can be used as a probe to study biological systems due to its unique chemical properties.

Medicinal Chemistry:

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-1,1-difluorocyclohexane in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. These intermediates can then undergo further reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers: 4-(Bromomethyl)-1,1-difluorocyclohexane

- Structure : Differs in the bromomethyl group position (4- vs. 3-position).

- Synthetic Utility : Used in the synthesis of pyrazolo-pyrimidin-amine derivatives via nucleophilic substitution .

- NMR Data : ¹H-NMR (DMSO-d6, 600 MHz) shows distinct splitting patterns for the CH2 group (δH 4.16, J = 7.2 Hz) and cyclohexane protons, reflecting conformational rigidity influenced by fluorine .

- Applications : Positional isomerism affects reactivity in coupling reactions; the 4-position may offer steric advantages in certain synthetic pathways .

Ring Size Variants: 3-(Bromomethyl)-1,1-difluorocyclobutane

- Structure : Cyclobutane ring (4-membered) vs. cyclohexane (6-membered).

- Strain and Reactivity : Cyclobutane’s ring strain increases reactivity, making it more prone to ring-opening reactions.

- Synthetic Use : Listed in catalogs (e.g., Combi-Blocks) for specialized applications requiring compact fluorinated building blocks .

Non-Fluorinated Analogs: (Bromomethyl)cyclohexane

- Structure : Lacks 1,1-difluoro substituents.

- Physical Properties : Molecular weight = 177.08 g/mol (C7H13Br), lower than fluorinated analogs due to absence of fluorine .

- Safety : Requires similar handling precautions (e.g., skin contact washing, inhalation management) but lacks fluorine-related hazards .

- Reactivity : Less electronegative; bromomethyl group is less activated for substitution compared to fluorinated versions .

Functionalized Derivatives: 1-(Bromomethyl)-1-methanesulfonylcyclohexane

- Structure : Includes a sulfonyl group (-SO2CH3) at the 1-position.

- Applications : Enhanced versatility in pharmaceutical synthesis (e.g., targeting neurological disorders) due to sulfonyl’s electron-withdrawing effects .

- Purity and Handling : Higher molecular weight (255.17 g/mol) and stringent storage requirements (moisture-sensitive) compared to 3-(bromomethyl)-1,1-difluorocyclohexane .

Conformational Dynamics: 1,1-Difluorocyclohexane Derivatives

- Chair-Chair Interconversion : Fluorine substituents slow conformational flipping. In 1,1-difluorocyclohexane, ¹⁹F NMR reveals axial-equatorial fluorine exchange with JCF coupling constants (1JCF = 242 Hz) .

- Steric Effects: Geminal difluoro groups introduce steric hindrance, increasing activation energy for ring inversion compared to non-fluorinated cyclohexanes .

Data Tables

Table 1: Structural and Physical Properties

Table 2: NMR Data Comparison

Biological Activity

3-(Bromomethyl)-1,1-difluorocyclohexane is a halogenated organic compound that has garnered attention in various fields of biological research due to its potential applications in medicinal chemistry and material sciences. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula CHBrF. The presence of bromine and fluorine atoms in its structure contributes to its reactivity and potential biological effects. The compound is characterized by a cyclohexane ring with bromomethyl and difluoromethyl substituents, which can influence its interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The halogen atoms can participate in electrophilic reactions, potentially leading to modifications of proteins and nucleic acids.

Potential Mechanisms Include:

- Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions, which may lead to the formation of more reactive species that can interact with cellular components.

- Electrophilic Interactions: The difluoromethyl group may enhance the electrophilicity of the compound, allowing it to form covalent bonds with nucleophilic sites in proteins or DNA.

- Receptor Modulation: The compound may act as a ligand for specific receptors, influencing signaling pathways involved in cell proliferation and apoptosis.

Synthesis and Characterization

The synthesis of this compound typically involves halogenation reactions. A common method includes the reaction of cyclohexene with bromine in the presence of a fluorinating agent. Characterization techniques such as NMR spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound.

Biological Studies and Case Reports

Research studies have highlighted various aspects of the biological activity of this compound:

- Antimicrobial Activity: Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against Gram-positive bacteria, suggesting potential applications in antibiotic development.

- Cytotoxicity Studies: In vitro studies have demonstrated that this compound can induce cytotoxic effects in cancer cell lines. The mechanism appears to involve apoptosis induction through oxidative stress pathways .

- Receptor Binding Assays: Research has suggested that this compound may interact with specific G-protein coupled receptors (GPCRs), which are crucial for various physiological processes. Binding affinity assays have shown promising results, indicating potential therapeutic applications in modulating receptor activity .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.